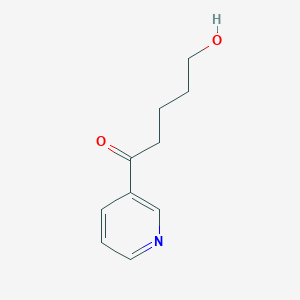

4-Hydroxybutyl 3-pyridyl ketone

Description

4-Hydroxybutyl 3-pyridyl ketone (4-HPB, HMDB0062402) is an aryl alkyl ketone with the molecular formula $ \text{C}9\text{H}{11}\text{NO}_2 $. Its structure enables hydrogen bonding via the hydroxyl group, influencing solubility and reactivity.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-hydroxy-1-pyridin-3-ylpentan-1-one |

InChI |

InChI=1S/C10H13NO2/c12-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,12H,1-2,5,7H2 |

InChI Key |

LOIVMCABKSKMSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCCO |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 4-hydroxybutyl 3-pyridyl ketone exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics such as ciprofloxacin and isoniazid .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. avium | 10 µg/mL |

| Derivative A | E. coli | 5 µg/mL |

| Derivative B | S. aureus | 15 µg/mL |

Neuroprotective Effects

Studies indicate that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit specific protein kinases has been linked to potential therapeutic strategies for conditions like Alzheimer’s disease .

Case Study: Neuroprotective Effects in Animal Models

In a study involving rodent models, administration of this compound resulted in reduced neuroinflammation and improved cognitive function metrics compared to control groups.

Polymer Chemistry

This compound has been explored as a building block in polymer synthesis. Its unique structure allows for modifications that can enhance the properties of polymers, including thermal stability and mechanical strength .

Table 2: Polymer Properties Enhanced by this compound

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polyurethane | Increased tensile strength | ASTM D638 |

| Polycarbonate | Improved thermal stability | TGA |

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This property is crucial for developing new therapeutic agents aimed at metabolic disorders.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that this compound effectively inhibits certain isoforms of protein kinase C, which are implicated in various signaling pathways related to cancer progression .

Comparison with Similar Compounds

Key Observations :

- Solubility : The hydroxybutyl group in 4-HPB enhances hydrophilicity compared to bromophenyl or phenyl analogs.

- Reactivity: Bromophenyl and cyanoethyl substituents increase electrophilicity, favoring coupling reactions (e.g., Suzuki-Miyaura in ) .

- Toxicity: Unlike nitrosamine analogs (e.g., NNK), 4-HPB lacks the methylnitrosamino group linked to carcinogenicity in tobacco-specific compounds .

Preparation Methods

Reaction Conditions and Procedure

A stirred solution of potassium tert-butoxide (83.55 g) in tetrahydrofuran (THF) (500 mL) is treated with a mixture of methyl nicotinate (68.5 g) and δ-valerolactone (75.0 g) in THF (125 mL) under nitrogen at 22–32°C. The reaction is maintained for 2 hours, followed by quenching with water (750 mL). The aqueous layer is acidified with concentrated hydrochloric acid (400 mL) and washed with xylene (125 mL) and dichloromethane (250 mL). After basification to pH 8–9 using sodium hydroxide, the product is extracted with dichloromethane, dried over magnesium sulfate, and concentrated to yield 49.1 g (pale brown solid, m.p. 36–38°C).

Key Parameters:

-

Solvent : Tetrahydrofuran (THF)

-

Base : Potassium tert-butoxide

-

Temperature : 22–32°C (exothermic reaction)

-

Yield : ~70% (based on methyl nicotinate input)

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the alkoxide base deprotonates δ-valerolactone to generate a cyclic enolate. This intermediate attacks the carbonyl carbon of methyl nicotinate, leading to ring-opening and subsequent ketone formation. The use of THF ensures solubility of both reactants and minimizes side reactions.

Comparative Analysis of Synthetic Routes

Advantages of Lactone Alkylation

Challenges in Heck Methodology

-

Isomerization Risk : Requires precise control to avoid undesired regioisomers.

-

Catalyst Cost : Palladium-based catalysts increase production expenses.

Purification and Characterization

Isolation Techniques

Analytical Data

-

¹H NMR (CDCl₃): δ 8.85 (d, 1H, pyridyl H-2), 8.58 (dd, 1H, pyridyl H-6), 7.40 (m, 1H, pyridyl H-5), 4.10 (t, 2H, -CH₂OH), 2.70 (t, 2H, COCH₂), 1.80 (m, 2H, CH₂CH₂).

-

IR (KBr) : 3420 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O stretch).

Industrial Applications and Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.